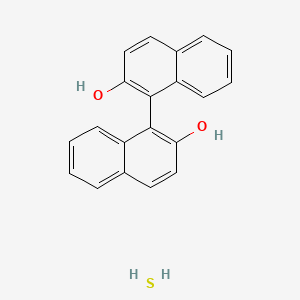

(S)-1,1'-Bi-2,2'-naphthol

Description

BenchChem offers high-quality (S)-1,1'-Bi-2,2'-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,1'-Bi-2,2'-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTOJKYEDWQRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of (S)-1,1'-Bi-2,2'-naphthol: A Technical Guide

(S)-1,1'-Bi-2,2'-naphthol , commonly known as (S)-BINOL , stands as a cornerstone in the field of asymmetric synthesis. Its unique C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, profoundly impacting academic research, drug development, and industrial chemical production. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this remarkable molecule, tailored for researchers, scientists, and professionals in drug development.

The Dawn of an Atropisomer: Initial Discovery and Synthesis

The journey of 1,1'-bi-2,2'-naphthol (BINOL) began not as a tool for asymmetric synthesis, but as a product of early organic chemistry explorations. The first documented synthesis of the racemic form of BINOL is credited to A. P. Dianin in 1873 . Dianin achieved this by the oxidative coupling of 2-naphthol (B1666908) in the presence of iron(III) chloride (FeCl₃)[1][2][3]. This reaction proceeds through a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group by the iron(III) center[4][5].

For decades following its initial synthesis, BINOL remained largely a chemical curiosity. The concept of atropisomerism—chirality arising from hindered rotation around a single bond—was not yet fully established, and the potential of its enantiomers as chiral ligands was unrecognized.

The Rise of Asymmetric Catalysis and the Resolution of BINOL

The landscape of organic synthesis began to shift dramatically in the latter half of the 20th century with the advent of asymmetric catalysis. The pioneering work of chemists like William S. Knowles and Ryoji Noyori, who would later share the 2001 Nobel Prize in Chemistry, highlighted the immense power of chiral metal complexes to effect highly enantioselective reactions. This created a pressing demand for readily accessible, optically pure chiral ligands.

It was in this context that the resolution of racemic BINOL into its individual enantiomers became a critical research objective. The stability of BINOL's axial chirality makes it an ideal scaffold for creating chiral environments around a metal center. Several key methods for resolving racemic BINOL were developed, each with its own advantages.

Classical Resolution via Diastereomeric Complex Formation

One of the most effective and widely used methods for resolving racemic BINOL involves the formation of diastereomeric inclusion complexes with a chiral resolving agent. A landmark development in this area was the use of the Cinchona alkaloid derivative, N-benzylcinchonidinium chloride . This resolving agent selectively forms a crystalline inclusion compound with (R)-BINOL, which precipitates from the solution, leaving the desired (S)-BINOL enantiomer in the mother liquor[4][6][7]. Subsequent improvements to this procedure have enabled the efficient isolation of both enantiomers in high enantiomeric excess[7].

Enzymatic Resolution

Enzymatic methods offer a powerful and highly selective alternative for kinetic resolution. In 1989, Kazlauskas reported an efficient enzymatic resolution of racemic BINOL using cholesterol esterase [8]. The enzyme selectively hydrolyzes the diester of (S)-BINOL, allowing for the separation of the resulting (S)-BINOL from the unreacted (R)-BINOL diester. This method is valued for its high enantioselectivity and the use of a readily available, inexpensive enzyme source[8].

Direct Asymmetric Synthesis of (S)-BINOL

While resolution methods are effective, the direct asymmetric synthesis of a single enantiomer is often a more elegant and atom-economical approach. The development of catalytic asymmetric oxidative coupling of 2-naphthol to directly produce enantiomerically enriched BINOL represented a significant advancement.

An early and notable success in this area involved the use of a copper(II) chloride catalyst in the presence of a chiral ligand , such as (S)-(+)-amphetamine [4][5]. The chiral amine coordinates to the copper center, creating a chiral environment that directs the oxidative coupling to favor the formation of one enantiomer of BINOL over the other.

Ryoji Noyori and the BINAP Revolution

The true impact of (S)-BINOL on asymmetric catalysis was fully realized through the work of Ryoji Noyori. In the 1980s, Noyori and his collaborators developed BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , a chiral phosphine (B1218219) ligand synthesized from BINOL[7]. The rhodium and ruthenium complexes of BINAP proved to be exceptionally effective catalysts for a wide range of asymmetric hydrogenations and other transformations, revolutionizing the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The development of BINAP firmly established (S)-BINOL as a privileged chiral scaffold and a critical starting material in the toolbox of synthetic organic chemists.

Data Presentation

The following tables summarize quantitative data for key synthetic and resolution methods for obtaining enantiomerically pure (S)-BINOL.

| Method | Reagents/Catalyst | Solvent | Yield of (S)-BINOL | Enantiomeric Excess (ee) of (S)-BINOL | Reference |

| Resolution of Racemic BINOL | |||||

| Inclusion Crystallization | N-benzylcinchonidinium chloride | Acetonitrile (B52724) | 89-93% | >99% | [7] |

| Enzymatic Hydrolysis | Cholesterol esterase, pentanoyl chloride | Ether/Buffer | 64-67% | >99.9% | [8] |

| Asymmetric Synthesis | |||||

| Copper-Catalyzed Oxidative Coupling | CuCl₂, (S)-(+)-amphetamine | Methanol | ~95% (crude) | up to 95% | [2] |

| Iron-Catalyzed Oxidative Coupling | Fe(OTf)₂, (S)-xylyl-iPrO-BIPHEP-oxide, TBHP | Dichloromethane | up to 98% | 60-85% | [9] |

Experimental Protocols

Protocol 1: Synthesis of Racemic 1,1'-Bi-2,2'-naphthol via Oxidative Coupling with FeCl₃

This protocol is based on the classical method for synthesizing racemic BINOL.

Materials:

-

2-Naphthol

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Dilute Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a mortar and pestle, grind a mixture of 2-naphthol (e.g., 2.88 g) and anhydrous FeCl₃ (e.g., 0.7 g) with a few drops of water for approximately 20 minutes[3].

-

Allow the mixture to stand for 2 hours, with occasional grinding[3].

-

Transfer the reaction mixture to a beaker containing water (e.g., 40 mL) and boil for 10-15 minutes[3].

-

Cool the mixture, and filter the solid product. Wash the solid with boiling water[3].

-

The crude product can be purified by recrystallization from toluene to yield racemic 1,1'-bi-2,2'-naphthol.

Protocol 2: Resolution of Racemic BINOL using N-benzylcinchonidinium chloride

This protocol describes a widely used method for obtaining enantiomerically pure (S)-BINOL.

Materials:

-

Racemic 1,1'-bi-2,2'-naphthol

-

N-benzylcinchonidinium chloride

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

A mixture of racemic BINOL and N-benzylcinchonidinium chloride (approximately 0.55 equivalents) is refluxed in acetonitrile to ensure complete dissolution[7].

-

During the reflux, the (R)-BINOL•N-benzylcinchonidinium chloride complex crystallizes[7].

-

After cooling to 0 °C, the solid complex is collected by filtration and washed with cold acetonitrile[7]. This leaves the mother liquor enriched in (S)-BINOL.

-

The filtrate (containing (S)-BINOL) is concentrated to dryness[7].

-

The residue is dissolved in ethyl acetate and washed with dilute HCl to remove any remaining resolving agent[7].

-

Concentration of the ethyl acetate layer yields (S)-BINOL with high enantiomeric purity[7].

Protocol 3: Enzymatic Resolution of Racemic BINOL

This protocol outlines the kinetic resolution of racemic BINOL using cholesterol esterase.

Materials:

-

Racemic 1,1'-bi-2,2'-naphthol

-

Pentanoyl chloride

-

Triethylamine

-

Ethyl ether

-

Phosphate (B84403) buffer (pH 7.5)

-

Cholesterol esterase (from bovine pancreas)

-

Sodium taurocholate

-

Toluene

Procedure:

-

Diesterification: Racemic BINOL is suspended in ethyl ether with triethylamine. Pentanoyl chloride is added slowly, and the mixture is stirred to form the racemic dipentanoate ester[8].

-

Enzymatic Hydrolysis: The ether solution of the racemic diester is stirred with a phosphate buffer containing sodium taurocholate to form an emulsion. Cholesterol esterase is added to initiate the hydrolysis[8]. The enzyme selectively hydrolyzes the (S)-diester.

-

Workup and Separation: After the reaction is complete (typically monitored by the cessation of base consumption to maintain pH), the emulsion is broken, and the layers are separated. The aqueous layer contains the sodium salt of (S)-BINOL, and the organic layer contains the unreacted (R)-dipentanoate[8].

-

Isolation of (S)-BINOL: The aqueous layer is acidified and extracted with an ether/toluene mixture. The organic extracts are dried and concentrated. Recrystallization from toluene yields pure (S)-(-)-1,1'-bi-2-naphthol[8].

Mandatory Visualizations

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. asianpubs.org [asianpubs.org]

- 3. aacmanchar.edu.in [aacmanchar.edu.in]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. 1,1'-Bi-2-naphthol [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthesis of Enantiomerically Pure (S)-BINOL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1'-Bi-2-naphthol, or (S)-BINOL, is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, significantly impacting the fields of pharmaceuticals, agrochemicals, and materials science. The synthesis of enantiomerically pure (S)-BINOL is therefore of paramount importance. This technical guide provides an in-depth overview of the principal strategies for obtaining (S)-BINOL in high enantiopurity, focusing on resolution of racemic mixtures and direct asymmetric synthesis. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-BINOL can be broadly categorized into two main approaches: the resolution of a racemic mixture of BINOL and the direct asymmetric synthesis from 2-naphthol (B1666908). Each strategy encompasses several distinct methods, which are detailed below.

Resolution of Racemic BINOL

Resolution methods begin with the synthesis of racemic BINOL, typically through the oxidative coupling of 2-naphthol using an oxidant like iron(III) chloride.[1] The resulting racemic mixture is then separated into its constituent enantiomers.

This method relies on the reaction of racemic BINOL with a chiral resolving agent to form diastereomeric complexes, which can be separated by fractional crystallization due to their different solubilities. A widely used and highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride.[2][3] This agent selectively forms a crystalline inclusion compound with (R)-BINOL, leaving the desired (S)-BINOL in the mother liquor.[1]

Logical Relationship: Classical Resolution

Caption: Workflow for the classical resolution of racemic BINOL.

Enzymatic resolution offers a highly selective and environmentally benign approach. This method typically involves the enantioselective hydrolysis of a racemic BINOL diester, catalyzed by an enzyme such as cholesterol esterase.[1][4] The enzyme selectively hydrolyzes one enantiomer of the diester, allowing for the separation of the resulting monoester (or diol) from the unreacted diester.

| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| Cholesterol Esterase | rac-BINOL dipentanoate | (S)-BINOL | >60 | 99 | [4] |

| Lipoprotein Lipase | rac-BINOL | (R)-BINOL | - | up to 80 | [4] |

Experimental Workflow: Enzymatic Resolution

Caption: General workflow for the enzymatic resolution of racemic BINOL diesters.

Kinetic resolution involves the differential reaction rates of the two enantiomers of racemic BINOL with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. A variety of chiral catalysts, including those based on ammonium (B1175870) salts, have been developed for the kinetic resolution of BINOLs via O-alkylation or O-acylation.[2][5]

| Catalyst Type | Reaction Type | Selectivity Factor (s) | Reference |

| Chiral Ammonium Salt | O-Alkylation | up to 46 | [2] |

| Chiral DMAP Derivative | O-Acylation | up to 51 | [6] |

Asymmetric Synthesis

Direct asymmetric synthesis aims to produce enantiomerically enriched (S)-BINOL from an achiral precursor, most commonly 2-naphthol, through an enantioselective oxidative coupling reaction.

This is one of the most extensively studied methods for the asymmetric synthesis of BINOL. It involves the use of a chiral ligand in conjunction with a metal salt to catalyze the enantioselective oxidative coupling of 2-naphthol. Copper, iron, vanadium, and ruthenium complexes are commonly employed.[6][7]

| Metal/Ligand System | Oxidant | Yield (%) | ee (%) | Reference |

| CuBr / Chiral Spirocyclic Pyrrolidine (B122466) Oxazoline (B21484) Ligand | Air | up to 87 | up to 99 | [7] |

| Fe(ClO₄)₂ / (1R,2R)-BQCN | Air | up to 99 | up to 81 | [7] |

| VOSO₄ / Schiff Base from (S)-tert-leucine and (R)-BINOL | O₂ | 46 - 76 | up to 91 | [6][7] |

| (aqua)ruthenium complex (salen) | Air | 55 - 85 | up to 94 | [6] |

Signaling Pathway: Metal-Catalyzed Asymmetric Synthesis

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric oxidative coupling.

Electrochemical methods offer a sustainable alternative for the synthesis of (S)-BINOL. Enantioselective electrochemical coupling of 2-naphthol can be achieved using a modified electrode in the presence of a chiral mediator. For instance, the use of a TEMPO-modified graphite (B72142) electrode with (-)-sparteine (B7772259) as a chiral auxiliary has been shown to produce (S)-BINOL with high yield and enantioselectivity.[7][8]

| Electrode/Mediator/Auxiliary | Yield (%) | ee (%) | Reference |

| TEMPO-modified graphite electrode / (-)-sparteine | up to 94 | up to 99 | [4][8] |

| Ni-catalyzed / undivided cell | up to 91 | up to 98 | [8] |

Detailed Experimental Protocols

Protocol 1: Resolution of Racemic BINOL using N-Benzylcinchonidinium Chloride

This protocol is adapted from the procedure described by Cai et al. and provides a practical method for obtaining both enantiomers of BINOL in high purity.[9]

Materials:

-

Racemic BINOL

-

N-Benzylcinchonidinium chloride

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hydrochloric acid (aq., dilute)

Procedure:

-

A solution of racemic BINOL and N-benzylcinchonidinium chloride (1:1 molar ratio) in hot methanol is prepared.

-

The solution is allowed to cool to room temperature, during which time the (R)-BINOL•N-benzylcinchonidinium chloride complex precipitates.

-

The solid is collected by filtration and washed with cold methanol to afford the crude (R)-BINOL complex.

-

The mother liquor, enriched in (S)-BINOL, is concentrated under reduced pressure.

-

To isolate (S)-BINOL, the residue from the mother liquor is dissolved in ethyl acetate and washed with dilute aqueous HCl to remove the resolving agent. The organic layer is then dried and concentrated to yield (S)-BINOL.

-

The enantiomeric excess of the (S)-BINOL is determined by chiral HPLC analysis.

Protocol 2: Enzymatic Resolution of rac-BINOL Dipentanoate

This protocol is based on the work of Kazlauskas, employing cholesterol esterase for the enantioselective hydrolysis of rac-BINOL dipentanoate.[4]

Materials:

-

rac-BINOL dipentanoate

-

Cholesterol esterase (or bovine pancreatic acetone (B3395972) powder)

-

Phosphate (B84403) buffer (pH 7)

-

Ethyl acetate

Procedure:

-

rac-BINOL dipentanoate is suspended in a phosphate buffer (pH 7).

-

Cholesterol esterase is added, and the mixture is stirred vigorously at room temperature. The progress of the hydrolysis is monitored by TLC or HPLC.

-

Upon completion (approximately 50% conversion), the reaction mixture is extracted with ethyl acetate.

-

The organic layer contains the unreacted (R)-BINOL dipentanoate and the product, (S)-BINOL.

-

The products are separated by column chromatography on silica (B1680970) gel.

-

(S)-BINOL is obtained directly. The recovered (R)-BINOL dipentanoate can be hydrolyzed chemically (e.g., with sodium methoxide) to afford (R)-BINOL.

-

The enantiomeric excess of the (S)-BINOL is determined by chiral HPLC analysis.

Protocol 3: Asymmetric Oxidative Coupling using a Copper/Spiro-Ligand Catalyst

This protocol is a representative example of a modern metal-catalyzed asymmetric synthesis of (S)-BINOL.[7]

Materials:

-

2-Naphthol

-

Copper(I) bromide (CuBr)

-

Chiral spirocyclic pyrrolidine oxazoline ligand

-

Toluene

-

Air (as oxidant)

Procedure:

-

In a reaction vessel, CuBr and the chiral spirocyclic ligand are dissolved in toluene under an air atmosphere.

-

2-Naphthol, dissolved in toluene, is added to the catalyst solution.

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated) for the required time, with the reaction progress monitored by TLC.

-

After completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-BINOL.

-

The yield and enantiomeric excess are determined by standard analytical techniques (weighing and chiral HPLC, respectively).

Conclusion

The synthesis of enantiomerically pure (S)-BINOL can be achieved through a variety of robust and efficient methods. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of reagents and catalysts, and the required level of enantiopurity. Resolution of racemic BINOL, particularly through diastereomeric salt formation with N-benzylcinchonidinium chloride, remains a practical and widely used method for obtaining high-purity material on a large scale. For smaller scale and research applications, modern asymmetric synthesis methods, especially those employing copper catalysts with chiral ligands, offer a direct and highly enantioselective route to (S)-BINOL. The continued development of novel catalysts and synthetic methodologies promises to further enhance the efficiency and sustainability of (S)-BINOL synthesis, ensuring its continued importance in the field of asymmetric catalysis.

References

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myuchem.com [myuchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Axial Chirality of (S)-1,1'-Bi-2,2'-naphthol (BINOL)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the axial chirality exhibited by (S)-1,1'-Bi-2,2'-naphthol (BINOL), a cornerstone of modern asymmetric synthesis. We will delve into the structural basis of its chirality, the application of Cahn-Ingold-Prelog (CIP) rules for assigning its configuration, relevant quantitative data, and key experimental protocols for its preparation and resolution.

Core Concept: Atropisomerism and Axial Chirality in BINOL

Unlike more common forms of chirality that arise from a stereogenic center (point chirality), the chirality of 1,1'-Bi-2,2'-naphthol (BINOL) originates from a chiral axis.[1] This specific type of stereoisomerism is known as atropisomerism , which occurs when rotation around a single bond is significantly restricted.[2][3] In BINOL, the two bulky naphthalene (B1677914) rings cannot freely rotate around the C1-C1' single bond due to severe steric hindrance between the hydrogen atoms at the 8 and 8' positions.

This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers (enantiomers) that do not interconvert at room temperature.[3] The energy barrier to rotation (racemization) is substantial, making the individual enantiomers of BINOL stable and separable.[4][5] This stability is crucial for its widespread use as a chiral ligand and catalyst in asymmetric synthesis.[6][7]

Assigning the (S) Configuration: The Cahn-Ingold-Prelog (CIP) Rules for a Chiral Axis

The absolute configuration of axially chiral molecules like BINOL is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with a specific adaptation for a chiral axis.[1] The process involves viewing the molecule along the axis of chirality and assigning priorities to the relevant ortho substituents on the "near" and "far" rings.

Step-by-Step Assignment for (S)-BINOL:

-

Orient the Molecule: View the molecule along the C1-C1' bond (the chiral axis). One naphthyl ring will be considered "near" and the other "far".

-

Identify Priority Groups: The priority is assigned to the ortho substituents on each ring (the carbon atoms at the 2, 2', 9, and 9' positions). A key rule for axial chirality is that the substituents on the near ring have higher priority than the substituents on the far ring.[1]

-

Assign Priorities (1-4):

-

Within each ring, the substituent with the higher atomic number at the first point of difference gets priority. In BINOL, the C2 and C2' carbons are attached to oxygen (-OH group), while the C9 and C9' carbons are part of the aromatic system. Therefore, the path C2 -> O has priority over C9 -> C.

-

Priority 1: The C2-OH group on the near ring.

-

Priority 2: The C9 carbon on the near ring.

-

Priority 3: The C2'-OH group on the far ring.

-

Priority 4: The C9' carbon on the far ring.

-

-

Determine Configuration: Trace the path from priority 1 to 2 to 3. For (S)-BINOL, this path traces a counter-clockwise direction, leading to the designation S (from the Latin sinister).[8][9] If the path were clockwise, the enantiomer would be designated (R).

Quantitative Data Summary

The physical and optical properties of BINOL are well-characterized. The following table summarizes key quantitative data for the enantiomers.

| Property | (S)-(-)-BINOL | (R)-(+)-BINOL | Racemic BINOL |

| Molar Mass | 286.32 g/mol [6][10] | 286.32 g/mol [6][10] | 286.32 g/mol [6][10] |

| Melting Point | 208-210 °C[11] | 207.5-208.5 °C[10] | 205-211 °C[6] |

| Specific Rotation [α] | -34° to -35.5° (c=1 in THF)[6][11] | +34° to +35.5° (c=1 in THF)[6][10] | 0° |

| CAS Number | 18531-99-2[6][10][11] | 18531-94-7[6][10] | 602-09-5[6] |

| Rotational Energy Barrier | ~38-40 kcal/mol[4][12][13] | ~38-40 kcal/mol[4][12][13] | ~38-40 kcal/mol[4][12][13] |

Key Experimental Protocols

The preparation of enantiomerically pure BINOL is a critical process in synthetic chemistry. The primary methods are direct asymmetric synthesis and the resolution of a racemic mixture.

This method produces (S)-BINOL directly from 2-naphthol (B1666908) through an asymmetric oxidative coupling reaction.[6][14]

-

Reactants:

-

Procedure:

-

A solution of 2-naphthol is prepared in the chosen solvent.

-

The chiral ligand, (S)-(+)-amphetamine, is added to the solution.

-

Copper(II) chloride is added to initiate the oxidative coupling. The mechanism involves the complexation of Cu(II) to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[6]

-

The reaction is stirred at a controlled temperature for a specified period until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is worked up through extraction and purification steps (e.g., column chromatography) to isolate the enantiomerically enriched (S)-BINOL.

-

This is a classical resolution method that separates a pre-synthesized racemic mixture of BINOL into its constituent enantiomers.[6]

-

Reactants:

-

Procedure:

-

Racemic BINOL and the chiral resolving agent, N-benzylcinchonidinium chloride, are dissolved in a suitable solvent like acetonitrile.

-

The resolving agent selectively forms a crystalline inclusion compound (a diastereomeric complex) with one of the enantiomers.[6]

-

Specifically, the inclusion compound formed with (R)-BINOL is insoluble in acetonitrile, while the complex with (S)-BINOL remains soluble.[6][15]

-

The mixture is allowed to crystallize. The precipitate, which is the enriched (R)-BINOL complex, is removed by filtration.

-

The filtrate, now enriched in the (S)-BINOL complex, is collected.

-

Both the filtered solid and the concentrated filtrate are treated separately (e.g., with dilute acid) to break the diastereomeric complex, liberating the resolving agent and the respective BINOL enantiomers.[15]

-

The separated (S)-BINOL and (R)-BINOL are then purified, typically by recrystallization, to achieve high enantiomeric purity (>99% ee).[15]

-

References

- 1. Axial chirality - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 7. Buy 1,1'-Bi-2-naphthol | 18531-94-7 [smolecule.com]

- 8. stereochemistry - How are the Cahn-Ingold-Prelog rules applied to chiral molecules without a stereogenic carbon center? i.e biphenyls and allenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 10. BINOL [drugfuture.com]

- 11. (S)-(-)-1,1 -Bi(2-naphthol) 99 18531-99-2 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]

- 14. 1,1′-Bi-2-naphthol - Wikiwand [wikiwand.com]

- 15. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of (S)-BINOL

This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-(-)-1,1'-bi-2-naphthol, commonly known as (S)-BINOL. A cornerstone of asymmetric synthesis, (S)-BINOL's unique chiral structure and reactivity have made it an indispensable tool for researchers, scientists, and drug development professionals. This document details its fundamental characteristics, experimental protocols for its synthesis and analysis, and visual representations of its structural features and catalytic applications.

Physical Properties of (S)-BINOL

(S)-BINOL is a white to off-white crystalline solid. Its physical characteristics are crucial for its handling, storage, and application in various solvent systems.

| Property | Value | Reference |

| Appearance | White to light gray crystals or crystalline powder | [1][2][3][4] |

| Melting Point | 208-210 °C | [5][6] |

| 215-218 °C | [1][3][4][5][7] | |

| Specific Rotation [α]D | -34° (c=1, THF, 22 °C) | [6][8] |

| -35.5° (c=1, THF) | [1][9][10] | |

| Solubility | Dioxane: 50 mg/mL | [1][3][4][8] |

| Tetrahydrofuran (THF): 30 mg/mL | [11][12] | |

| Ethanol: 22 mg/mL | [11][12] | |

| Dichloromethane: 19 mg/mL | [11][12] | |

| Water: Insoluble | [13] | |

| Density | ~1 g/cm³ | [1][3][4][7][8] |

Chemical Properties of (S)-BINOL

The chemical behavior of (S)-BINOL is dictated by its C₂ symmetric chiral structure and the reactivity of its hydroxyl groups. This axial chirality is stable and provides the foundation for its widespread use in asymmetric catalysis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₂ | [1][7][9] |

| Molar Mass | 286.32 g/mol | [1][7][9] |

| pKa | 8.29 ± 0.50 (Predicted) | [1][3][4][8] |

| Stability | Stable toward racemization under normal conditions. | [9][10] |

| Reactivity | The hydroxyl groups can be readily functionalized. It acts as a chiral ligand for a wide range of metals. |

Molecular Structure and Chirality of (S)-BINOL

(S)-BINOL possesses axial chirality arising from the restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings. This atropisomerism results in two stable, non-superimposable mirror-image enantiomers: (S)-BINOL and (R)-BINOL.

Axial Chirality of (S)-BINOL.

Experimental Protocols

Asymmetric Synthesis of (S)-BINOL via Oxidative Coupling

This protocol describes a general method for the asymmetric synthesis of (S)-BINOL from 2-naphthol (B1666908) using a copper(II) catalyst and a chiral ligand.

Materials:

-

2-Naphthol

-

Copper(II) chloride (CuCl₂)

-

(S)-(+)-Amphetamine (as the chiral ligand)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of (S)-(+)-amphetamine in methanol is prepared in a round-bottom flask.

-

Copper(II) chloride is added to the solution and stirred until a homogenous solution is formed.

-

A solution of 2-naphthol in methanol is added dropwise to the catalyst solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, during which time a precipitate may form.

-

The reaction is quenched by the addition of dilute hydrochloric acid.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (S)-BINOL.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

References

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. researchgate.net [researchgate.net]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. graphviz.org [graphviz.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. york.ac.uk [york.ac.uk]

Spectroscopic and Synthetic Guide to (S)-1,1'-Bi-2,2'-naphthol (BINOL)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1,1'-Bi-2,2'-naphthol ((S)-BINOL), a cornerstone of asymmetric synthesis. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented, alongside meticulous experimental protocols for the synthesis of racemic BINOL and its subsequent chiral resolution to obtain the enantiopure (S)-isomer. This document is intended to serve as a practical resource for professionals in the fields of chemical research and pharmaceutical development.

Spectroscopic Data

The following sections detail the characteristic NMR and IR spectroscopic data for (S)-BINOL. The data has been compiled from various sources and is presented in a structured format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (S)-BINOL are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 8.00 | d | 2H | Ar-H |

| 7.85 - 7.95 | d | 2H | Ar-H |

| 7.35 - 7.45 | m | 2H | Ar-H |

| 7.20 - 7.30 | m | 4H | Ar-H |

| 7.10 - 7.20 | d | 2H | Ar-H |

| 4.80 - 5.00 | s (br) | 2H | OH |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 152.7 | C-OH |

| 133.5 | Ar-C |

| 131.0 | Ar-C |

| 129.5 | Ar-C |

| 128.3 | Ar-CH |

| 127.0 | Ar-CH |

| 124.2 | Ar-CH |

| 123.7 | Ar-CH |

| 117.8 | Ar-CH |

| 110.8 | Ar-C |

Infrared (IR) Spectroscopy

The IR spectrum of (S)-BINOL is commonly obtained using a potassium bromide (KBr) pellet. The following table lists the key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3060 | Medium | Ar C-H stretch |

| 1620 | Medium | C=C stretch (aromatic) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1508 | Strong | C=C stretch (aromatic) |

| 1340 | Medium | O-H bend |

| 1215 | Strong | C-O stretch |

| 810 | Strong | Ar C-H bend (out-of-plane) |

Experimental Protocols

Detailed methodologies for the synthesis of racemic BINOL and its chiral resolution to afford (S)-BINOL are provided below.

Synthesis of Racemic 1,1'-Bi-2,2'-naphthol

Racemic BINOL is synthesized via the oxidative coupling of 2-naphthol (B1666908) using iron(III) chloride as the oxidant[1].

Materials:

-

2-naphthol

-

Anhydrous iron(III) chloride (FeCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diatomaceous earth

Procedure:

-

A solution of 2-naphthol (10.0 g, 69.4 mmol) in 100 mL of toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Anhydrous iron(III) chloride (1.2 g, 7.4 mmol) is added to the solution.

-

The mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the addition of 100 mL of water.

-

The mixture is acidified with concentrated hydrochloric acid until the aqueous layer is clear.

-

The layers are separated, and the aqueous layer is extracted with toluene (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered through a pad of diatomaceous earth.

-

The solvent is removed under reduced pressure to yield crude racemic BINOL.

-

The crude product is purified by recrystallization from hot toluene to afford white crystals of racemic 1,1'-bi-2,2'-naphthol.

Chiral Resolution of Racemic 1,1'-Bi-2,2'-naphthol

The resolution of racemic BINOL is achieved through the formation of a diastereomeric inclusion complex with N-benzylcinchonidinium chloride[1]. This procedure selectively isolates the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.

Materials:

-

Racemic 1,1'-bi-2,2'-naphthol

-

N-benzylcinchonidinium chloride

Procedure:

-

A solution of racemic BINOL (5.0 g, 17.5 mmol) in 100 mL of hot acetonitrile is prepared.

-

A solution of N-benzylcinchonidinium chloride (7.4 g, 17.5 mmol) in 100 mL of hot acetonitrile is added to the BINOL solution.

-

The mixture is allowed to cool slowly to room temperature, during which time a crystalline precipitate of the (R)-BINOL-N-benzylcinchonidinium chloride complex forms.

-

The crystals are collected by vacuum filtration and washed with a small amount of cold acetonitrile. This solid contains the (R)-enantiomer.

-

The filtrate, which is enriched in the (S)-enantiomer, is concentrated under reduced pressure.

-

To isolate the (S)-BINOL, the residue is dissolved in a minimal amount of hot toluene and allowed to recrystallize.

-

The resulting crystals of (S)-1,1'-bi-2,2'-naphthol are collected by filtration. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression from the starting material to the final, enantiomerically pure product.

Caption: Workflow for the synthesis of racemic BINOL and its resolution to (S)-BINOL.

References

A Technical Guide to the Asymmetric Oxidative Coupling Synthesis of (S)-BINOL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism and synthetic protocols for the asymmetric oxidative coupling of 2-naphthol (B1666908) to produce the axially chiral ligand, (S)-1,1'-bi-2-naphthol ((S)-BINOL). A critical evaluation of the proposed reaction mechanisms, including radical-radical, heterolytic, and the widely accepted radical-anion coupling pathways, is presented. This guide details the experimental protocols for key catalytic systems employing copper, iron, and vanadium complexes, which are pivotal in achieving high yields and enantioselectivities. Quantitative data from seminal literature is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical processes.

Introduction

(S)-BINOL is a cornerstone of asymmetric catalysis, widely employed as a chiral ligand in a vast array of stereoselective transformations.[1] Its C2-symmetric, atropisomeric structure arises from hindered rotation about the C1-C1' bond connecting the two naphthalene (B1677914) rings. The enantioselective synthesis of BINOL, particularly through oxidative coupling of 2-naphthol, has been a subject of intense research, leading to the development of several efficient catalytic systems.[2] Understanding the mechanistic intricacies of these reactions is paramount for the rational design of new catalysts and the optimization of existing synthetic routes, which is of significant interest to the drug development and fine chemicals industries.

Mechanistic Pathways of Oxidative Coupling

The oxidative coupling of 2-naphthol to BINOL is generally understood to proceed through one of three potential mechanistic pathways. While the radical-anion coupling mechanism is the most widely accepted, a comprehensive understanding of all three provides a clearer picture of the factors influencing selectivity and reactivity.[2]

Proposed Mechanisms

-

Radical-Radical Coupling: This pathway involves the initial oxidation of two 2-naphthol molecules to form two naphthoxy radicals. These radicals then dimerize to form the binaphthol product. The stereoselectivity in this pathway is determined by the chiral environment provided by the catalyst during the radical dimerization step.

-

Heterolytic Coupling: In this mechanism, one 2-naphthol molecule is oxidized to a cationic species, which then undergoes electrophilic aromatic substitution with a second, neutral 2-naphthol molecule. The role of the chiral catalyst is to control the facial selectivity of this nucleophilic attack.

-

Radical-Anion Coupling: This is the most favored mechanism for many catalytic systems. It involves the oxidation of one 2-naphthol molecule to a radical cation, which then couples with a neutral 2-naphthol molecule (or its corresponding anion). The resulting radical intermediate is then further oxidized to the final product. The chiral catalyst orchestrates the approach of the two coupling partners, thereby dictating the enantioselectivity.[2]

References

An In-depth Technical Guide to the Racemization Barrier of 1,1'-Bi-2-naphthol (BINOL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization barrier of 1,1'-Bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis. The high rotational barrier of BINOL, a result of steric hindrance between the two naphthalene (B1677914) rings, gives rise to stable atropisomers, which are crucial for its application as a chiral ligand and catalyst. This document details the quantitative data associated with this barrier, outlines the experimental and computational methodologies for its determination, and explores the factors that influence its magnitude.

Understanding Atropisomerism and the Racemization of BINOL

Atropisomerism is a type of axial chirality arising from restricted rotation around a single bond. In the case of BINOL, the C1-C1' bond between the two naphthyl units is the stereogenic axis. The bulky ortho substituents (the hydroxyl groups and the adjacent aromatic rings) prevent free rotation, leading to the existence of two stable, non-superimposable enantiomers: (R)-BINOL and (S)-BINOL.

Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture (a 50:50 mixture of both enantiomers). For BINOL, this occurs through the rotation around the C1-C1' bond, which requires surmounting a significant energy barrier. The magnitude of this racemization barrier dictates the configurational stability of the BINOL enantiomers.

Caption: Interconversion of (R)- and (S)-BINOL via a planar transition state.

Quantitative Data on the Racemization Barrier of BINOL

The racemization barrier of BINOL has been determined by both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Experimental Values for the Racemization Barrier of BINOL

| Solvent | Temperature (°C) | Method | Activation Free Energy (ΔG‡) (kcal/mol) | Half-life (t1/2) |

| Naphthalene | 217.5 | Polarimetry | 37.2 | - |

| Diphenyl ether | 220 | Polarimetry | 37.8[1] | - |

| Toluene | 40 | Copper Catalysis | Racemization observed | - |

| - | - | Photo-irradiation | Racemization observed | - |

Table 2: Computational Values for the Racemization Barrier of BINOL

| Method | Basis Set | Transition State Symmetry | Calculated Barrier (kcal/mol) |

| DFT (B3LYP) | 6-31G(d,p) | anti-Ci | 23.0[1] |

| DFT (PBE0) | 6-311+G | - | 39.3 |

| DFT (B3LYP) | 6-311+G | - | 39.3[1] |

| DFT (TPSSh) | 6-311+G | - | - |

| MP4/cc-pVDZ//B3LYP/6-311+G | - | - | - |

Factors Influencing the Racemization Barrier

Several factors can influence the rotational barrier of BINOL and its derivatives:

-

Substituents: The size and electronic nature of substituents on the naphthalene rings can significantly impact the racemization barrier. Bulky groups at the 3,3' or 6,6' positions generally increase the barrier due to increased steric hindrance in the planar transition state.[1]

-

Solvent: While the solvent effect on the racemization of unsubstituted BINOL is relatively small, it can be more pronounced for derivatives with polar substituents that can engage in specific solvent interactions.[1]

-

Electronic Effects: The racemization barrier is largely independent of the electron-withdrawing or -releasing power of substituents, indicating that steric effects are the primary determinant.[1]

-

Oxidation State: Single-electron oxidation of BINOL to its radical cation has been shown to dramatically lower the racemization barrier. This is attributed to changes in the electronic structure that stabilize the planar transition state.

Experimental Protocols for Determining the Racemization Barrier

The determination of the racemization barrier of BINOL typically involves monitoring the change in enantiomeric excess over time at a given temperature. The rate constant for racemization (k_rac) can then be used to calculate the free energy of activation (ΔG‡) using the Eyring equation.

Caption: A typical experimental workflow for determining the racemization barrier.

Kinetic Analysis using Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common method for determining the racemization kinetics of atropisomers with relatively high rotational barriers.

Protocol:

-

Preparation of Enantiopure BINOL:

-

Synthesize racemic BINOL via oxidative coupling of 2-naphthol.

-

Resolve the racemic mixture to obtain enantiomerically pure (R)- or (S)-BINOL. Common resolution methods include diastereomeric salt formation with chiral resolving agents like N-benzylcinchonidinium chloride or enzymatic resolution.

-

-

Sample Preparation:

-

Prepare a stock solution of the enantiopure BINOL in a suitable high-boiling point solvent (e.g., diphenyl ether, 1,2-dichlorobenzene). The concentration should be appropriate for HPLC analysis.

-

-

Kinetic Experiment:

-

Place a vial containing the BINOL solution in a thermostated oil bath or heating block set to the desired temperature (e.g., 200 °C).

-

At regular time intervals, withdraw an aliquot of the solution and quench the racemization by rapid cooling in an ice bath.

-

Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.

-

-

Chiral HPLC Analysis:

-

Column: A chiral stationary phase (CSP) capable of separating the BINOL enantiomers is required. Common choices include polysaccharide-based columns such as Chiralcel OD-H, Chiralpak AD, or Chiralpak IA.

-

Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is typically used. The exact ratio should be optimized to achieve good separation of the enantiomers.

-

Detector: A UV detector set to a wavelength where BINOL absorbs strongly (e.g., 254 nm) is commonly used.

-

Analysis: Inject the quenched aliquots onto the chiral HPLC system and record the chromatograms. Determine the peak areas for the (R) and (S) enantiomers.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (ee) at each time point using the formula: ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100%.

-

The racemization of BINOL follows first-order kinetics. The rate constant (k_rac) can be determined from the slope of a plot of ln(ee_t / ee_0) versus time (t), where ee_t is the enantiomeric excess at time t and ee_0 is the initial enantiomeric excess. The relationship is given by: ln(ee_t / ee_0) = -k_rac * t.

-

Calculate the Gibbs free energy of activation (ΔG‡) at the experimental temperature (T) using the Eyring equation: ΔG‡ = -RT * ln(k_rac * h / (k_B * T)), where R is the gas constant, h is Planck's constant, and k_B is the Boltzmann constant.

-

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is suitable for studying atropisomers with lower racemization barriers where the rate of interconversion is on the NMR timescale. For BINOL itself, this method is less practical due to its high barrier, but it can be applied to derivatives with lower barriers.

Protocol:

-

Sample Preparation:

-

Dissolve the enantiomerically pure or racemic BINOL derivative in a suitable deuterated solvent (e.g., toluene-d8, DMSO-d6) in an NMR tube.

-

-

NMR Experiment:

-

Acquire a series of 1H or 19F NMR spectra at different temperatures.

-

Identify diastereotopic protons or other nuclei that are chemically non-equivalent in the chiral molecule but become equivalent upon rapid rotation. In BINOL derivatives, protons on substituents or in proximity to the chiral axis are often suitable probes.

-

-

Data Analysis:

-

As the temperature is increased, the signals from the diastereotopic nuclei will broaden, coalesce into a single broad peak, and then sharpen into a single peak.

-

The temperature at which the two signals merge is the coalescence temperature (Tc).

-

The rate constant for interconversion (k_c) at the coalescence temperature can be calculated using the equation: k_c = (π * Δν) / √2, where Δν is the difference in chemical shift (in Hz) between the two signals at a temperature well below coalescence.

-

The Gibbs free energy of activation (ΔG‡_c) at the coalescence temperature can be calculated using the Eyring equation.

-

Polarimetry

This classical technique can be used to monitor the racemization of a chiral compound by measuring the change in its optical rotation over time.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the enantiomerically pure BINOL in a suitable solvent and place it in a thermostated polarimeter cell.

-

-

Measurement:

-

Maintain the sample at a constant high temperature.

-

Measure the optical rotation (α) of the solution at regular time intervals.

-

-

Data Analysis:

-

The optical rotation will decrease over time as the sample racemizes, eventually reaching zero for a racemic mixture.

-

The racemization follows first-order kinetics, and the rate constant (k_rac) can be determined from a plot of ln(α_t / α_0) versus time (t), where α_t is the optical rotation at time t and α_0 is the initial optical rotation.

-

Computational Protocol for Determining the Racemization Barrier

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the racemization barrier of atropisomers.

Protocol:

-

Ground State Optimization:

-

Build the 3D structure of the BINOL enantiomer.

-

Perform a geometry optimization of the ground state structure using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) or larger).

-

-

Transition State Search:

-

The transition state for racemization is a planar or near-planar structure. A common approach is to perform a relaxed potential energy surface scan by systematically changing the dihedral angle of the C-C-C-C bond that defines the atropisomeric axis.

-

Identify the structure corresponding to the maximum energy along this path as an initial guess for the transition state.

-

Perform a transition state optimization using an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized ground state and transition state structures.

-

A true transition state will have exactly one imaginary frequency corresponding to the rotation around the stereogenic axis. The ground state should have no imaginary frequencies.

-

-

Energy Calculation:

-

The electronic energy difference between the transition state and the ground state gives the enthalpy of activation (ΔH‡) at 0 K.

-

The Gibbs free energy of activation (ΔG‡) can be calculated by including the zero-point vibrational energy (ZPVE) and thermal corrections obtained from the frequency calculations.

-

Conclusion

The racemization barrier of 1,1'-Bi-2-naphthol is a fundamental property that underpins its widespread use in asymmetric catalysis and materials science. This in-depth guide has provided a comprehensive overview of the quantitative aspects of this barrier, the experimental and computational methodologies for its determination, and the factors that influence its magnitude. A thorough understanding of these principles is essential for the rational design of new chiral ligands and catalysts based on the privileged BINOL scaffold and for predicting their stability and performance in various applications. The detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Chiroptical Properties of (S)-BINOL: An In-depth Technical Guide

Introduction: (S)-(-)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL, is a cornerstone of modern asymmetric synthesis. Its unique, axially chiral structure arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings makes it a highly effective chiral ligand for a vast array of chemical transformations. This technical guide provides a comprehensive overview of the chiroptical properties of (S)-BINOL, offering valuable data and methodologies for researchers, scientists, and drug development professionals who utilize this critical reagent for the synthesis of enantiomerically pure molecules. The precise stereochemical control afforded by (S)-BINOL is paramount in the development of novel therapeutics, where a specific enantiomer often dictates efficacy and minimizes adverse effects.[1]

Core Chiroptical Data

The chiroptical properties of (S)-BINOL are defining characteristics that are essential for its identification, purity assessment, and application in asymmetric catalysis. These properties, including specific rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), are summarized below.

Specific Rotation

The specific rotation of (S)-BINOL is solvent-dependent, a phenomenon attributed to the equilibrium between different conformations (cisoid and transoid) influenced by the polarity of the medium.[2] The following table presents the specific rotation values of (S)-BINOL in various solvents.

| Solvent | Concentration (c) | Wavelength (nm) | Specific Rotation ([α]) |

| Tetrahydrofuran (THF) | 1 g/100 mL | 589 | -35.5° |

| Chloroform (CHCl₃) | 1 g/100 mL | 589 (D line) | +114° |

| Toluene | 0.3 g/100 mL | 589 (D line, 19 °C) | -233° |

| Dioxane | Not Specified | 589 | Not Specified |

| Methanol | Not Specified | 589 | Not Specified |

Note: The significant variation in specific rotation, including a change in sign, highlights the importance of solvent selection in polarimetric analysis.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum of (S)-BINOL is characterized by distinct Cotton effects that are sensitive to its absolute configuration and conformation.

| Solvent | Wavelength (λmax, nm) | Differential Molar Extinction (Δε, M⁻¹cm⁻¹) |

| Ethanol | ~230 | Negative |

| Ethanol | Not Specified | Positive |

| Chloroform | Not Specified | Not Specified |

Note: The ECD spectrum of (R)-BINOL is a mirror image of the (S)-BINOL spectrum.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy provides detailed structural information by probing the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. The VCD spectrum of (S)-BINOL exhibits characteristic bands that can be used to confirm its absolute configuration.

| Solvent | Wavenumber (cm⁻¹) | Sign of Δε |

| Chloroform (CHCl₃) | Not Specified | Not Specified |

Note: The VCD spectrum of (R)-BINOL shows bands of equal magnitude and opposite sign to that of (S)-BINOL.

Experimental Protocols

Accurate measurement of chiroptical properties requires careful adherence to established experimental protocols. The following sections outline the methodologies for key experiments.

Measurement of Specific Rotation

-

Sample Preparation: Accurately weigh a known amount of (S)-BINOL and dissolve it in a specific volume of a chosen solvent (e.g., THF, chloroform) in a volumetric flask to achieve a precise concentration (e.g., c = 1 g/100 mL).

-

Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm) or other specified light source.

-

Measurement:

-

Rinse the polarimeter cell with the chosen solvent and fill it, ensuring no air bubbles are present.

-

Measure the optical rotation of the pure solvent as a blank.

-

Rinse the cell with the (S)-BINOL solution and then fill it.

-

Measure the optical rotation of the sample solution.

-

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Electronic Circular Dichroism (ECD) Spectroscopy

-

Sample Preparation: Prepare a solution of (S)-BINOL in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration that results in an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption.

-

Instrumentation: Utilize a calibrated circular dichroism spectrometer.

-

Measurement:

-

Record a baseline spectrum of the pure solvent in the desired wavelength range.

-

Record the ECD spectrum of the (S)-BINOL solution under the same conditions.

-

Subtract the solvent baseline from the sample spectrum to obtain the final ECD spectrum.

-

-

Data Presentation: The data is typically presented as a plot of differential molar extinction (Δε) versus wavelength (nm).

Vibrational Circular Dichroism (VCD) Spectroscopy

-

Sample Preparation: Prepare a solution of (S)-BINOL in a suitable IR-transparent solvent (e.g., chloroform-d, carbon tetrachloride) at a relatively high concentration (e.g., 0.1 M) to obtain a sufficient signal-to-noise ratio.[3]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).

-

Measurement:

-

Acquire an IR spectrum of the sample to determine appropriate concentrations and path lengths.

-

Record the VCD spectrum of the pure solvent as a baseline.

-

Record the VCD spectrum of the (S)-BINOL solution. A sufficient number of scans (e.g., 700) should be averaged to achieve a good signal-to-noise ratio.[3]

-

Subtract the solvent baseline from the sample spectrum.

-

-

Data Presentation: The VCD spectrum is presented as a plot of Δε versus wavenumber (cm⁻¹).

Theoretical Calculations of Chiroptical Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the chiroptical properties of chiral molecules like (S)-BINOL.

DFT Protocol for VCD Spectra Prediction

-

Conformational Search: Perform a thorough conformational search to identify all low-energy conformers of (S)-BINOL.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency and VCD Calculation: For each optimized conformer, calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths.

-

Spectral Simulation: Generate a simulated VCD spectrum for each conformer by applying a Lorentzian or Gaussian band shape to the calculated rotational strengths.

-

Boltzmann Averaging: Obtain the final theoretical VCD spectrum by averaging the spectra of the individual conformers, weighted by their Boltzmann populations at a given temperature.

-

Comparison: Compare the theoretical spectrum with the experimental VCD spectrum to confirm the absolute configuration.

Application in Asymmetric Catalysis

(S)-BINOL is a privileged ligand in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of chiral molecules. One prominent example is its use in asymmetric aldol (B89426) reactions. The following diagram illustrates a generalized workflow for a (S)-BINOL-metal catalyzed asymmetric reaction.

This workflow demonstrates the formation of a chiral Lewis acid from (S)-BINOL and a metal source. This active catalyst then coordinates to the electrophile, creating a chiral environment that directs the nucleophilic attack to form one enantiomer of the product preferentially. The catalyst is then regenerated to continue the cycle.

Conclusion

The chiroptical properties of (S)-BINOL are fundamental to its role in modern chemistry and drug development. A thorough understanding of its specific rotation, ECD, and VCD spectra, coupled with robust experimental and computational methodologies, is essential for its effective application. This guide provides a foundational resource for researchers leveraging the power of (S)-BINOL to construct the chiral molecules of tomorrow.

References

(S)-1,1'-Bi-2,2'-naphthol: A Technical Guide to Commercial Availability, Suppliers, and Application in Asymmetric Synthesis

(S)-1,1'-Bi-2,2'-naphthol , commonly known as (S)-BINOL , is a chiral organic compound extensively utilized as a ligand in transition-metal catalyzed asymmetric synthesis. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthalene (B1677914) rings, makes it a cornerstone in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of the commercial availability of (S)-BINOL, a list of prominent suppliers, and a detailed experimental protocol for its application in a key asymmetric reaction.

Commercial Availability and Supplier Specifications

(S)-BINOL is readily available from a wide range of chemical suppliers, catering to both research and industrial scales. The quality and specifications of the product can vary between suppliers, with key parameters for researchers being purity and enantiomeric excess (e.e.). The following table summarizes the typical specifications of (S)-BINOL available from major suppliers. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific data.

| Supplier | Purity/Assay | Enantiomeric Excess (e.e.) | Specific Rotation ([α]D) | CAS Number |

| Sigma-Aldrich (Merck) | ≥99% | ≥99% (HPLC) | -34° to -31° (c=1 in THF) | 18531-99-2 |

| TCI Chemicals | >99.0% | >99.0% (HPLC) | -35.0° to -31.0° (c=1 in THF) | 18531-99-2 |

| Strem Chemicals | 99% | Not specified | -34° (c=1, THF) | 18531-99-2 |

| Cayman Chemical | ≥98% | Not specified | Not specified | 18531-99-2 |

| Thermo Fisher Scientific | 99% | Not specified | Not specified | 18531-99-2 |

| Otto Chemie Pvt. Ltd. | 99% | Not specified | Not specified | 18531-99-2 |

| Loba Chemie | Min 99.0% | Min 99.0% (HPLC) | -38° to -34° (c=1 in THF) | 18531-99-2 |

Note: "Not specified" indicates that the information is not consistently provided on the main product page and may require consultation of a specific certificate of analysis.

Core Applications in Asymmetric Catalysis

(S)-BINOL is a versatile ligand that, in combination with various metal centers, forms highly effective chiral catalysts for a multitude of asymmetric transformations. One of the most prominent applications is the in situ formation of the (S)-BINOL-Ti complex , which is a powerful catalyst for the enantioselective addition of nucleophiles to carbonyl compounds.[1] This includes the addition of organozinc reagents, alkynes, and cyanides to aldehydes and ketones, yielding chiral secondary and tertiary alcohols with high enantioselectivity.[1]

Experimental Protocol: Asymmetric Addition of Phenylacetylene (B144264) to Propiophenone (B1677668) using a (S)-BINOL-Ti Catalyst

The following protocol is a representative example of the use of (S)-BINOL in asymmetric catalysis. It is adapted from established procedures for the enantioselective alkynylation of ketones.

Objective: To synthesize (S)-1,3-diphenyl-3-butyn-1-ol with high enantiomeric excess.

Materials:

-

(S)-1,1'-Bi-2,2'-naphthol ((S)-BINOL)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Propiophenone

-

Anhydrous Toluene (B28343)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the (S)-BINOL-Ti Catalyst:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (S)-BINOL (0.2 mmol).

-

Add anhydrous toluene (4 mL) and stir until the (S)-BINOL is fully dissolved.

-

Add titanium(IV) isopropoxide (0.2 mmol) to the solution at room temperature.

-

The mixture is then stirred at a specified temperature (e.g., 40-50 °C) for 1 hour to facilitate the formation of the chiral catalyst complex. The solution will typically turn a deep red or brown color.

-

-

Preparation of the Alkynylzinc Reagent:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve phenylacetylene (2.2 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (2.2 mmol) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

To this solution, add a solution of anhydrous zinc chloride (ZnCl2) (2.4 mmol) in THF (5 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the phenylacetylide zinc reagent.

-

-

Asymmetric Alkynylation Reaction:

-

Cool the pre-formed (S)-BINOL-Ti catalyst solution to -20 °C.

-

Add the freshly prepared phenylacetylide zinc reagent to the catalyst solution via cannula.

-

Stir the mixture for 30 minutes at -20 °C.

-

Add propiophenone (2.0 mmol) dropwise to the reaction mixture.

-

The reaction is then stirred at -20 °C for the time required for completion (typically monitored by TLC, e.g., 24-48 hours).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL) at -20 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-1,3-diphenyl-3-butyn-1-ol.

-

-

Characterization:

-

The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

-

Logical Workflow for Catalyst Preparation and Use

The following diagram illustrates the logical workflow for the preparation and use of the (S)-BINOL-Ti catalyst in an asymmetric addition reaction.

Caption: Logical workflow for the preparation and use of a (S)-BINOL-Ti catalyst.

Signaling Pathway of Chiral Induction

The enantioselectivity of the (S)-BINOL-Ti catalyzed reaction arises from the formation of a chiral pocket around the titanium center. The substrate coordinates to the titanium in a sterically favored orientation, which directs the nucleophilic attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the product.

Caption: Simplified signaling pathway of chiral induction by the (S)-BINOL-Ti catalyst.

References

introduction to (S)-BINOL as a chiral ligand

An In-depth Technical Guide to (S)-BINOL as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1'-Bi-2-naphthol, commonly referred to as (S)-BINOL, is a highly versatile and widely utilized chiral ligand in the field of asymmetric catalysis. Its unique structural feature is axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. This C₂-symmetric molecule has proven to be exceptionally effective in a vast array of enantioselective transformations, making it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure drug candidates. This guide provides a comprehensive overview of the core aspects of (S)-BINOL, including its structure, synthesis, and application in key asymmetric reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Structure and Properties

(S)-BINOL is a non-planar molecule with the two naphthol rings oriented at a dihedral angle. This restricted rotation, or atropisomerism, gives rise to its stable chirality. The (-)-enantiomer is designated as (S)-BINOL.

Table 1: Physicochemical Properties of (S)-BINOL [1][2][3][4]

| Property | Value |

| Chemical Formula | C₂₀H₁₄O₂ |

| Molar Mass | 286.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 208-211 °C |

| Specific Rotation [α]D | -34.0° (c=1 in THF) |

| Solubility | Soluble in THF, dioxane, dichloromethane; sparingly soluble in other organic solvents. |

Synthesis and Resolution

The preparation of enantiomerically pure (S)-BINOL is crucial for its application in asymmetric catalysis. While racemic BINOL can be synthesized through oxidative coupling of 2-naphthol, the resolution of the racemate is the most common method to obtain the pure enantiomers.[1]

Experimental Protocol: Resolution of Racemic BINOL[5][6][7]

This protocol describes the resolution of racemic BINOL via diastereomeric complex formation with N-benzylcinchonidinium chloride.

Materials:

-

Racemic BINOL

-

N-benzylcinchonidinium chloride

-

Acetonitrile (anhydrous)

-

Methanol (anhydrous)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend racemic BINOL (1.0 equiv) and N-benzylcinchonidinium chloride (0.55 equiv) in anhydrous acetonitrile.

-

Heat the mixture to reflux with stirring for 4 hours. During this time, the (R)-BINOL complex will preferentially crystallize.

-

Cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold acetonitrile. The solid is the (R)-BINOL complex.

-

The filtrate contains the enriched (S)-BINOL. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (S)-BINOL.

-

The enantiomeric excess (ee) of the (S)-BINOL can be determined by chiral HPLC analysis. Further purification can be achieved by recrystallization.

Applications in Asymmetric Catalysis

(S)-BINOL, in combination with various metal centers, forms highly effective chiral Lewis acid catalysts for a wide range of asymmetric transformations. The steric hindrance and well-defined chiral environment provided by the BINOL ligand are key to its ability to induce high levels of enantioselectivity.

Asymmetric Alkylation of Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of (S)-BINOL as a chiral ligand allows for the enantioselective synthesis of secondary alcohols.

Table 2: (S)-BINOL-Ti(OiPr)₄ Catalyzed Enantioselective Ethylation of Aldehydes [5][6]

| Aldehyde Substrate | Yield (%) | ee (%) |

| Benzaldehyde (B42025) | 95 | 91 |

| 4-Chlorobenzaldehyde | 99 | 89 |

| 4-Methoxybenzaldehyde | 92 | 90 |

| 2-Naphthaldehyde | 96 | 88 |

| Cinnamaldehyde | 85 | 85 |

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde[8]

Materials:

-

(S)-BINOL

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)

-

Benzaldehyde

-

Toluene (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous magnesium sulfate

-

Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add (S)-BINOL (10 mol%) and anhydrous toluene.

-

Add Ti(OiPr)₄ (10 mol%) and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add a 1.0 M solution of ZnEt₂ in hexanes (2.0 equiv) dropwise.

-

Stir the resulting solution for another 30 minutes at 0 °C.

-

Add benzaldehyde (1.0 equiv) dropwise.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-